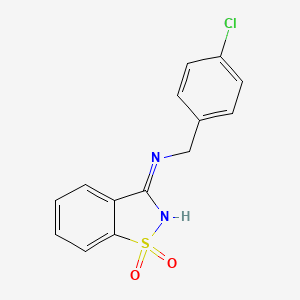![molecular formula C12H8BrNO3S2 B6075768 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6075768.png)
4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting enzymes involved in cell division, promoting apoptosis, and modulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate can induce cell death in cancer cells and inhibit the growth of various microorganisms. It has also been found to reduce inflammation and oxidative stress in animal models. However, the compound may have potential toxic effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate in lab experiments is its broad-spectrum antimicrobial and antifungal activities. It is also relatively easy to synthesize and has been shown to have low toxicity in some studies. However, its potential toxic effects on normal cells and tissues may limit its use in certain experiments.
Direcciones Futuras
Future research on 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate could focus on further elucidating its mechanism of action and exploring its potential as a treatment for various diseases. Studies could also investigate the compound's toxicity and potential side effects in greater detail. In addition, efforts could be made to optimize the synthesis method and develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has been reported in several studies. One of the most common methods involves the reaction of 4-bromo-2-nitrophenyl acetate with thiosemicarbazide in the presence of sodium methoxide. The resulting compound is then treated with acetic anhydride to yield 4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate.
Aplicaciones Científicas De Investigación
4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate has been studied for its potential pharmacological properties. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. In addition, it has shown promise as an anti-inflammatory agent and a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
[4-bromo-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3S2/c1-6(15)17-9-3-2-8(13)4-7(9)5-10-11(16)14-12(18)19-10/h2-5H,1H3,(H,14,16,18)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYBMTJIOCXKLR-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-bromo-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6075686.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B6075703.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6075704.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6075709.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075753.png)
![1-[4-(methylthio)phenyl]-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6075759.png)
![3-({4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6075762.png)
![3-chloro-N'-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]benzohydrazide](/img/structure/B6075779.png)
![2-cycloheptyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6075786.png)